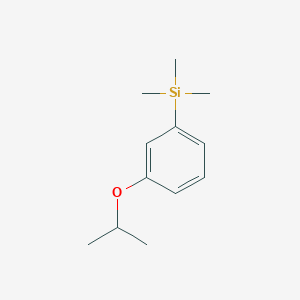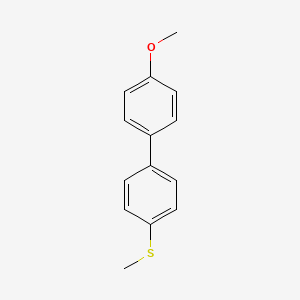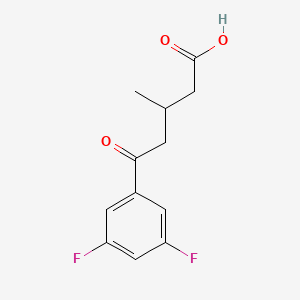
1-(Trimethylsilyl)-3-iso-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)-3-iso-propoxybenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iso-propoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3-iso-propoxybenzene typically involves the reaction of 3-iso-propoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-iso-propoxybenzene+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)-3-iso-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The iso-propoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in cyclohexane derivatives.
科学的研究の応用
1-(Trimethylsilyl)-3-iso-propoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Trimethylsilyl)-3-iso-propoxybenzene involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The iso-propoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis.
類似化合物との比較
1-(Trimethylsilyl)-1-propyne: Another organosilicon compound with a trimethylsilyl group, used in polymer synthesis and luminescent property adjustment.
1-(Trimethylsilyl)imidazole: Used as a derivatization reagent for selective silylation of hydroxyl groups and carboxylic acids.
Uniqueness: 1-(Trimethylsilyl)-3-iso-propoxybenzene is unique due to the combination of the trimethylsilyl and iso-propoxy groups, which impart distinct chemical properties and potential applications. Its structural features make it a versatile compound in various fields of research and industry.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further exploration in various fields.
特性
IUPAC Name |
trimethyl-(3-propan-2-yloxyphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-10(2)13-11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXFYPAOFAVEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)



